N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide is a useful research compound. Its molecular formula is C16H13ClN2OS3 and its molecular weight is 380.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential
Benzothiazole derivatives have been extensively studied for their anticancer properties. The design and synthesis of new benzothiazole acylhydrazones, for instance, have shown promising anticancer activities. These compounds have undergone various synthetic steps, leading to the evaluation of their effects against several cancer cell lines, such as C6, A549, MCF-7, and HT-29, demonstrating their potential as anticancer agents (Osmaniye et al., 2018). Similarly, N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been synthesized and evaluated for their anticancer activity, with some derivatives showing higher activities than the reference drug etoposide (Ravinaik et al., 2021).
Antioxidant Activity
The antioxidant capabilities of benzothiazole derivatives have also been explored. A study on benzothiazole-isothiourea derivatives showed significant free radical scavenging activity, suggesting their potential in combating oxidative stress-related conditions (Cabrera-Pérez et al., 2016).
Antimicrobial Agents
The synthesis of benzothiazole derivatives has been tailored towards antimicrobial applications as well. For example, 2-phenylamino-thiazole derivatives have been synthesized and demonstrated potent antimicrobial activity against various bacterial and fungal strains, outperforming some reference drugs in efficacy (Bikobo et al., 2017).
Photophysical Properties
Investigations into the photophysical characteristics of benzothiazole derivatives have revealed their potential in optical and electronic applications. Studies focusing on excited state intra-molecular proton transfer (ESIPT) inspired fluorescent derivatives have highlighted their thermal stability and unique absorption-emission properties, indicating their usefulness in fluorescence-based applications (Padalkar et al., 2011).
Electrochemical Synthesis and Applications
Electrochemical methods have been employed to synthesize benzothiazoles and thiazolopyridines, showcasing a metal- and reagent-free approach to creating these compounds. This process highlights the versatility of benzothiazole derivatives in synthesizing pharmaceuticals and organic materials through environmentally friendly methodologies (Qian et al., 2017).
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS3/c1-2-21-12-6-4-3-5-10(12)15(20)19-16-18-11(9-22-16)13-7-8-14(17)23-13/h3-9H,2H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHSQZPCJDEARX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.